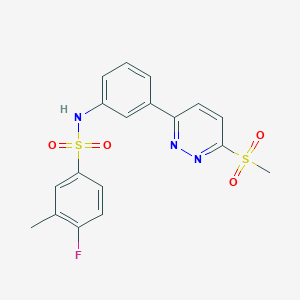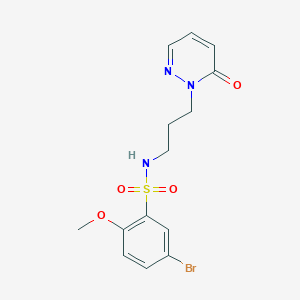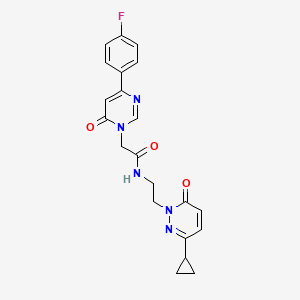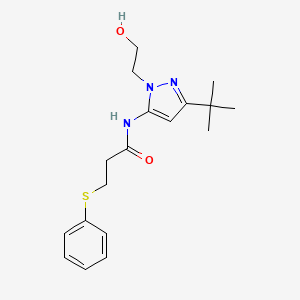
4-fluoro-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-fluoro-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse range of biological activities. Sulfonamides are often explored for their potential as enzyme inhibitors, anticancer agents, and anti-inflammatory drugs. The presence of a fluorine atom in such compounds has been shown to enhance selectivity and potency in various biological targets .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the formation of an amide bond between a sulfonamide group and an aromatic or heteroaromatic ring. In the context of the provided papers, similar compounds have been synthesized starting from substituted benzaldehydes or benzoyl compounds, followed by reactions with hydrazinobenzenesulfonamide or other amines . The introduction of substituents such as fluorine is a common strategy to modulate the biological activity of these molecules .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial in determining their biological activity. The introduction of fluorine atoms can significantly affect the molecular conformation and the electronic distribution within the molecule. Crystal structure analysis of closely related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamides, has revealed that intermolecular interactions, particularly hydrogen bonds, play a significant role in the stabilization of the crystal structure . These interactions are often analyzed using techniques like Hirshfeld surface analysis to understand the relationship between structure and function .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including N-demethylation, which can be catalyzed by copper in the presence of an oxidant like N-fluorobenzenesulfonimide . This type of reaction is important for modifying the structure of sulfonamide compounds to enhance their biological activity or to study their metabolism.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as their photophysical properties, are influenced by the nature of the substituents attached to the aromatic ring. Studies have shown that different substituents can lead to variations in fluorescence properties, which can be characterized using UV-Vis absorption and fluorescence spectroscopy . These properties are not only important for understanding the behavior of these compounds under physiological conditions but also for their potential applications in imaging and diagnostics .
Mechanism of Action
Target of Action
It is known that the compound is a fluorinated derivative that belongs to the aniline class . Aniline derivatives are often used in the synthesis of a wide variety of compounds, including pharmaceuticals, and can interact with a variety of biological targets.
Mode of Action
It is known that the compound is a boron reagent used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key step in many synthetic pathways . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst
Result of Action
It is known that the compound has been studied for potential use in pharmaceutical therapy for the treatment of pain .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-fluoro-3-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S2/c1-12-10-15(6-7-16(12)19)28(25,26)22-14-5-3-4-13(11-14)17-8-9-18(21-20-17)27(2,23)24/h3-11,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTZFJMQDGWABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-6-fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B3020553.png)
![(2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3020554.png)


![4-isopropoxy-N-[2-(4-methylphenyl)-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3020560.png)
![2-(naphthalen-1-yl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B3020561.png)
![ethyl 4-(2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B3020562.png)

![2-chloro-N-[2-methyl-2-(morpholin-4-yl)propyl]pyridine-4-sulfonamide](/img/structure/B3020565.png)


![1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B3020572.png)
![(Z)-3-ethyl-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3020575.png)